Moderate Biochemical Potency Defines CPI-905 as a Tool for Dose-Response Studies
CPI-905 exhibits a biochemical IC50 of 39.5 nM against the EZH2-containing PRC2 complex [1]. This potency is approximately 4-fold lower than the clinical candidate GSK126 (IC50 = 9.9 nM) [2]. This difference in intrinsic biochemical activity makes CPI-905 a more suitable tool for assays requiring a wider dynamic range for dose-response, such as studying partial inhibition or synergistic effects, compared to more potent inhibitors which may saturate target engagement at lower concentrations.
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | 39.5 nM |
| Comparator Or Baseline | GSK126: 9.9 nM |
| Quantified Difference | Approximately 4-fold lower potency |
| Conditions | In vitro biochemical assay against PRC2 complex |
Why This Matters
This specific potency profile is crucial for researchers designing in vitro experiments where a less potent tool compound is required to observe graded biological responses.
- [1] TargetMol. CPI-905 Product Datasheet. View Source
- [2] Lee, J. H., & Kim, H. S. (2023). Table 2 Inhibitors of EZH2 and their inhibitory potency. Experimental & Molecular Medicine. View Source
